2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenylethylamine backbone substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring
Mechanism of Action
Target of Action
It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it might interact with dopamine receptors in the nervous system.
Result of Action
It has been suggested that it may have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. It has some activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can potentially increase the levels of these neurotransmitters in the brain .
Cellular Effects
This compound has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . It is an inhibitor of mitochondrial complex I , which plays a crucial role in cellular respiration and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with monoamine oxidase. As an inhibitor of this enzyme, the compound can prevent the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It has been shown to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons .
Metabolic Pathways
It is known to be an analogue of dopamine, suggesting that it may be metabolized in a similar manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-nitroethane, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Oxidation: Quinones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives, alkylated products, and other substituted phenethylamines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is similar to other phenethylamines, such as:
3,4-Dimethoxyphenethylamine (DMPEA): Both compounds share a similar structure, but DMPEA lacks the additional phenyl group present in this compound.
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar phenethylamine backbone but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which distinguish it from other related compounds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLIDMRTCKHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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